d-(KLAKLAK)2, Proapoptotic Peptide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C72H139N21O14 |

|---|---|

Poids moléculaire |

1523.0 g/mol |

Nom IUPAC |

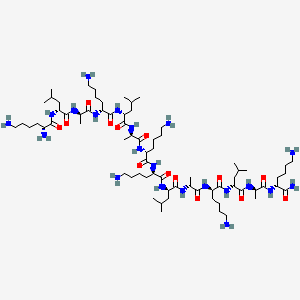

(2R)-2,6-diamino-N-[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-6-amino-1-[[(2R)-1-[[(2R)-1-[[(2R)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]hexanamide |

InChI |

InChI=1S/C72H139N21O14/c1-41(2)37-55(90-64(99)49(79)25-13-19-31-73)69(104)82-46(10)62(97)87-52(28-16-22-34-76)67(102)92-57(39-43(5)6)71(106)83-47(11)61(96)86-51(27-15-21-33-75)65(100)89-54(30-18-24-36-78)68(103)93-58(40-44(7)8)72(107)84-48(12)63(98)88-53(29-17-23-35-77)66(101)91-56(38-42(3)4)70(105)81-45(9)60(95)85-50(59(80)94)26-14-20-32-74/h41-58H,13-40,73-79H2,1-12H3,(H2,80,94)(H,81,105)(H,82,104)(H,83,106)(H,84,107)(H,85,95)(H,86,96)(H,87,97)(H,88,98)(H,89,100)(H,90,99)(H,91,101)(H,92,102)(H,93,103)/t45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m1/s1 |

Clé InChI |

WDNBZWRKDSJVDK-PHLURGDWSA-N |

SMILES isomérique |

C[C@H](C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CC(C)C)C(=O)N[C@H](C)C(=O)N[C@H](CCCCN)C(=O)N)NC(=O)[C@@H](CC(C)C)NC(=O)[C@@H](CCCCN)N |

SMILES canonique |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)N |

Origine du produit |

United States |

Foundational & Exploratory

The Core Mechanism of d-(KLAKLAK)2: A Technical Guide to its Proapoptotic Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

The d-(KLAKLAK)2 peptide is a synthetic, cationic, amphipathic peptide with potent proapoptotic activity. Comprised of D-amino acids, it exhibits resistance to proteolytic degradation, a desirable characteristic for therapeutic development. Its mechanism of action centers on the targeted disruption of mitochondrial membranes, initiating the intrinsic apoptotic cascade. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative activity, and experimental methodologies associated with d-(KLAKLAK)2, serving as a comprehensive resource for researchers in oncology and drug development.

The d-(KLAKLAK)2 peptide's selectivity for prokaryotic and mitochondrial membranes over eukaryotic plasma membranes is attributed to differences in membrane composition and electrostatic potential.[1][2] While mammalian cell membranes are primarily composed of zwitterionic phospholipids, mitochondrial and bacterial membranes are enriched in anionic phospholipids, creating a negative charge that attracts the cationic d-(KLAKLAK)2.[2][3] Upon reaching the mitochondria, the peptide's amphipathic nature facilitates its insertion into and disruption of the membrane integrity.[2]

Core Mechanism of Action: Mitochondrial Disruption

The primary mechanism of d-(KLAKLAK)2-induced apoptosis is the permeabilization of the mitochondrial outer membrane.[1][4] This event is a critical control point in the intrinsic apoptotic pathway.

Signaling Pathway of d-(KLAKLAK)2 Induced Apoptosis

Caption: Mitochondrial-dependent apoptosis initiated by d-(KLAKLAK)2.

Once internalized, d-(KLAKLAK)2 translocates to the mitochondria where it induces swelling and disrupts the membrane potential.[5][6] This leads to the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[2][7] Cytosolic cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering its oligomerization and the formation of the apoptosome. The apoptosome then recruits and activates pro-caspase-9, which in turn activates effector caspases such as caspase-3 and -7, culminating in the execution phase of apoptosis.[1][8][9]

Some evidence also suggests that d-(KLAKLAK)2 can induce a caspase-independent cell death pathway involving Ca2+ influx and the production of mitochondrial reactive oxygen species (O2-).[3]

Quantitative Data on Peptide Activity

The proapoptotic efficacy of d-(KLAKLAK)2 has been quantified in various studies, often in the context of different delivery systems and cell lines. The following tables summarize key quantitative findings.

| Parameter | Cell Line | Value | Delivery System | Reference |

| LC50 | Eukaryotic cells (monolayer) | ~400 µM | Free Peptide | [1] |

| ED50 (Mitochondrial Swelling) | Cell-free system | 0.44 µM | Free Peptide | [1] |

| ED50 (Mitochondrial Membrane Potential Loss) | Cell-free system | 0.4 µM | Free Peptide | [1] |

Table 1: Cytotoxicity and Mitochondrial Disruption Activity of d-(KLAKLAK)2.

| Cell Line | Treatment | ODN Concentration | Result | Reference |

| B16(F10) Melanoma | CL loaded with d-(KLAKLAK)2/G3139 | 125 nM | ~20% reduction in cell viability | [1] |

| B16(F10) Melanoma | CL loaded with d-(KLAKLAK)2/G3139 | 250 nM | ~40% reduction in cell viability | [1] |

| B16(F10) Melanoma | CL loaded with G3139 alone | 250 nM | ~10% reduction in cell viability | [1] |

Table 2: In Vitro Anti-tumor Activity of Cationic Liposome (CL) Formulations.

| Cell Line | Treatment | ODN Concentration Range | Result | Reference |

| B16(F10) Melanoma | CL loaded with d-(KLAKLAK)2/G3139 | 15 - 500 nM | ~40-50% increase in Caspase 3/7 activity | [1] |

| B16(F10) Melanoma | CL loaded with G3139 alone | 15 - 500 nM | ~15-25% increase in Caspase 3/7 activity | [1] |

Table 3: Caspase 3/7 Activity in B16(F10) Melanoma Cells.

Experimental Protocols

The investigation of d-(KLAKLAK)2's mechanism of action employs a range of standard and specialized molecular and cellular biology techniques.

General Experimental Workflow for Assessing d-(KLAKLAK)2 Activity

Caption: A typical experimental workflow for characterizing d-(KLAKLAK)2.

Peptide Synthesis and Characterization

-

Solid-Phase Peptide Synthesis (SPPS): The d-(KLAKLAK)2 peptide is synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support resin.[2][10]

-

Purification and Analysis: The synthesized peptide is cleaved from the resin, deprotected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[10] The identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.[10][11]

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][12]

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of d-(KLAKLAK)2 (or its formulation) for a specified duration (e.g., 24-72 hours).[11]

-

Add MTT solution [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well and incubate for 2-4 hours at 37°C.[7]

-

Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).[7]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Neutral Red Uptake (NRU) Assay: This assay assesses cell viability based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[13]

-

Incubate cells with the test substance for a defined period (e.g., 24 hours).[13]

-

Wash the cells and incubate with a medium containing Neutral Red.

-

After incubation, wash the cells and extract the dye from the lysosomes.

-

Quantify the amount of extracted dye by measuring absorbance.

-

Apoptosis Detection Assays

-

Caspase Activity Assay: This assay quantifies the activity of key apoptotic enzymes, caspases 3 and 7.[1][8]

-

Lyse the treated cells to release cellular contents.

-

Add a luminogenic or fluorogenic substrate for caspase-3/7.

-

Measure the resulting luminescence or fluorescence, which is proportional to caspase activity.

-

-

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[1]

-

Fix and permeabilize the treated cells or tissue sections.

-

Incubate with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or FITC-dUTP).

-

Detect the incorporated labels using immunofluorescence microscopy.

-

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

-

Harvest and wash the treated cells.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and PI (a fluorescent dye that enters cells with compromised membranes).

-

Analyze the stained cells by flow cytometry.

-

Mechanistic Studies

-

Mitochondrial Membrane Potential (ΔΨm) Assay: This assay measures the integrity of the mitochondrial membrane.

-

Load cells with a potentiometric fluorescent dye (e.g., JC-1, TMRE, or TMRM).

-

Treat the cells with d-(KLAKLAK)2.

-

Measure the change in fluorescence using flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates mitochondrial membrane depolarization.

-

-

Cytochrome c Release Assay: This assay detects the translocation of cytochrome c from the mitochondria to the cytosol.

-

Fractionate the treated cells to separate the mitochondrial and cytosolic components.

-

Perform Western blotting on both fractions using an antibody specific for cytochrome c.

-

An increase in cytochrome c in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate its release.

-

Conclusion

The d-(KLAKLAK)2 peptide represents a promising proapoptotic agent with a well-defined mechanism of action centered on the disruption of mitochondrial integrity. Its efficacy is, however, critically dependent on effective intracellular delivery. The development of targeted delivery systems is paramount to harnessing its therapeutic potential while minimizing off-target effects. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and optimization of d-(KLAKLAK)2-based cancer therapies. Further research into its interaction with Bcl-2 family proteins and potential caspase-independent pathways will continue to refine our understanding of this potent anticancer peptide.

References

- 1. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The CNGRC-GG-D(KLAKLAK)2 peptide induces a caspase-independent, Ca2+-dependent death in human leukemic myeloid cells by targeting surface aminopeptidase N/CD13 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cris.bgu.ac.il [cris.bgu.ac.il]

- 5. medchemexpress.com [medchemexpress.com]

- 6. d-(KLAKLAK)2, Proapoptotic Peptide | 721397-24-6 | BroadPharm [broadpharm.com]

- 7. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Activation of Caspase-3 by Apoptotic Peptide, (KLAKLAK)2: Designing No" by Vanishree Rajagopalan and Lunawati L. Bennett [touroscholar.touro.edu]

- 10. 5z.com [5z.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [journals.sums.ac.ir]

- 13. Synthesis, Antitumor and Antibacterial Studies of New Shortened Analogues of (KLAKLAK)2-NH2 and Their Conjugates Containing Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the d-(KLAKLAK)2 Peptide: Structure, Function, and Therapeutic Potential

This technical guide provides a comprehensive overview of the d-(KLAKLAK)2 peptide, a synthetic, cationic, and amphipathic peptide with significant potential in both antimicrobial and anticancer applications. We will delve into its structural characteristics, dual-action functionality, and the molecular mechanisms that underpin its therapeutic effects. This document also compiles quantitative data on its efficacy and details the experimental protocols used for its synthesis and evaluation.

Structure of d-(KLAKLAK)2

The d-(KLAKLAK)2 peptide is a 14-amino-acid sequence renowned for its specific structural properties that are integral to its function.[1]

-

Primary Sequence : The peptide consists of a repeating sequence of D-lysine (K), D-leucine (L), and D-alanine (A), with the chemical structure represented as {d-(Lys-Leu-Ala-Lys-Leu-Ala-Lys-Lys-Leu-Ala-Lys-Leu-Ala-Lys)}-NH2.

-

D-Amino Acid Configuration : A key feature of this peptide is that all its constituent amino acids are in the D-enantiomeric form.[1] This configuration makes the peptide highly resistant to degradation by endogenous proteases, thereby increasing its biological stability and half-life.

-

Amphipathic α-Helix : The arrangement of hydrophobic (Leucine, Alanine) and hydrophilic, positively charged (Lysine) amino acids allows the peptide to form an amphipathic α-helical secondary structure.[1] This structure is crucial for its ability to interact with and disrupt biological membranes.

-

Conformational Adaptability : The peptide's secondary structure is not static; it can transition from an α-helix at lower concentrations to β-sheets at higher concentrations, as demonstrated by Circular Dichroism (CD) spectroscopy.[1]

Function of d-(KLAKLAK)2

The d-(KLAKLAK)2 peptide exhibits a dual functionality, acting as both a potent antimicrobial agent and a pro-apoptotic molecule with anticancer properties.[2]

-

Antimicrobial Activity : It is effective against a range of bacteria, particularly Gram-negative species.[3] The peptide's primary mode of antimicrobial action is the disruption of the bacterial cell membrane.[2]

-

Pro-apoptotic (Anticancer) Activity : While exhibiting low cytotoxicity to mammalian cells on its own due to poor membrane penetration, when internalized, it can selectively induce apoptosis in cancer cells.[4][5] This makes it a candidate for targeted cancer therapies where it can be conjugated to a tumor-homing moiety.

Mechanism of Action

The therapeutic effects of d-(KLAKLAK)2 are rooted in its ability to selectively disrupt negatively charged biological membranes.

Antimicrobial Mechanism

The selectivity of d-(KLAKLAK)2 for bacterial cells over mammalian cells stems from differences in membrane composition. Bacterial membranes are rich in anionic phospholipids, which imparts a net negative charge.[4] The positively charged lysine residues of the peptide are electrostatically attracted to these negatively charged bacterial membranes.[4] Upon binding, the amphipathic helix inserts into the lipid bilayer, disrupting its integrity and leading to the formation of pores or channels. This results in the leakage of essential ions and metabolites, ultimately causing bacterial cell death.[2]

Pro-apoptotic Mechanism in Cancer Cells

For its anticancer effects, the d-(KLAKLAK)2 peptide must first be internalized into the cancer cell, often facilitated by a cell-penetrating peptide or a targeting ligand. Once inside the cytoplasm, it targets the mitochondria. Similar to bacterial membranes, mitochondrial membranes are also negatively charged.[1][4] The peptide preferentially binds to and disrupts the mitochondrial membrane, leading to:

-

Mitochondrial Swelling and Membrane Depolarization : The integrity of the mitochondrial membrane is compromised.[1][4]

-

Release of Pro-apoptotic Factors : Key proteins like cytochrome c and the second mitochondrial-derived activator of caspases (SMAC) are released from the mitochondrial intermembrane space into the cytosol.[1][4]

-

Caspase Activation : The release of these factors initiates a cascade of enzymatic reactions involving caspases (specifically caspase-9 and the executioner caspase-3), which are the central effectors of apoptosis.[6]

-

Programmed Cell Death : The activation of this cascade leads to the systematic dismantling of the cell, characteristic of apoptosis, without inducing an inflammatory response.[5]

Quantitative Data

The efficacy of d-(KLAKLAK)2 and its analogues has been quantified in various studies. The following tables summarize key findings.

Table 1: Antimicrobial Activity of (KLAKLAK)2 and its Analogues

| Compound | Test Organism | Method | Result | Reference |

| Caf-(KLβ-AKLβ-AK)2-NH2 | Escherichia coli K12 407 | Disc-Diffusion | 16 mm inhibition zone | [5] |

| Caf-(KLβ-AKLβ-AK)2-NH2 | Bacillus subtilis 3562 | Disc-Diffusion | 15.83 mm inhibition zone | [5] |

| NphtG-(KLAKLAK)2-NH2 | Candida albicans 74 | Disc-Diffusion | 20.66 mm inhibition zone | [5] |

| d-(KLAKLAK)2 | Escherichia coli | Broth Microdilution | MIC: 150 µg/mL | [3] |

| d-(KLAKLAK)2 | Pseudomonas aeruginosa | Broth Microdilution | MIC: 150 µg/mL | [3] |

| d-(KLAKLAK)2 | Klebsiella pneumoniae | Broth Microdilution | MIC: 75 µg/mL | [3] |

Note: MIC stands for Minimum Inhibitory Concentration. NphtG and Caf are conjugated pharmacophores, and β-A indicates the presence of β-Alanine.

Table 2: Antiproliferative Activity of (KLAKLAK)2 Analogues

| Compound | Cell Line | IC50 (µmol/L) | Reference |

| (KLAKLAK)2-NH2 | MCF-10A (non-tumorigenic) | 154 ± 6.53 | [7] |

| (KLAKLAK)2-NH2 | MCF-7 (breast cancer) | 124.1 ± 8.12 | [7] |

| NphtG-(KLAKLAK)2-NH2 | MCF-7 (breast cancer) | 45.2 ± 4.15 | [5] |

| Caf-(KLAKLAK)2-NH2 | MCF-7 (breast cancer) | 50.5 ± 1.66 | [5] |

| NphtG-(KNleAKNleAK)2-NH2 | MCF-7 (breast cancer) | 54.1 ± 1.85 | [7] |

Note: IC50 is the half-maximal inhibitory concentration. Nle represents nor-leucine.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of d-(KLAKLAK)2

This protocol outlines the Fmoc/tBu strategy for synthesizing the d-(KLAKLAK)2 peptide.

-

Resin Selection and Preparation : A polar poly(ethylene) glycol (PEG) resin is recommended to prevent peptide aggregation.[1] The resin is swelled in N,N-dimethylformamide (DMF) within a reaction vessel.

-

First Amino Acid Coupling : The C-terminal amino acid (Fmoc-D-Lys(Boc)-OH) is coupled to the resin.

-

Fmoc Deprotection : The Fmoc protecting group on the N-terminus of the attached amino acid is removed using a solution of 20% piperidine in DMF.[4]

-

Amino Acid Coupling Cycle : The subsequent Fmoc-protected D-amino acids are sequentially coupled. Each coupling step involves:

-

Washing : After each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and by-products.

-

Cleavage and Deprotection : Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (like Boc) are removed simultaneously. This is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA), with scavengers such as water and triethylsilane.[1][4]

-

Purification : The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Verification : The identity and purity of the peptide are confirmed by liquid chromatography-mass spectrometry (LC-MS).[1]

Antiproliferative Activity (MTT Assay)

The MTT assay is a colorimetric method to assess cell viability.

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[8]

-

Peptide Treatment : The cells are treated with various concentrations of the d-(KLAKLAK)2 peptide for a specified period (e.g., 24-72 hours).[7][9]

-

MTT Addition : 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10]

-

Solubilization : The culture medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a detergent solution) is added to dissolve the formazan crystals.[8]

-

Absorbance Reading : The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.[8]

-

Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against peptide concentration.[7]

Mitochondrial Membrane Disruption Assay

This assay measures the peptide's ability to disrupt the mitochondrial membrane potential (ΔΨm).

-

Cell Treatment : Cells are treated with the d-(KLAKLAK)2 peptide for a desired time.

-

Staining : The cells are incubated with a fluorescent dye that is sensitive to ΔΨm, such as MitoTracker Red or JC-1.[11][12]

-

Analysis : The change in fluorescence is quantified using fluorescence microscopy or flow cytometry.[11][13] A decrease in red fluorescence or a shift from red to green fluorescence indicates mitochondrial membrane disruption.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. 5z.com [5z.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of action and initial evaluation of a membrane active all-D-enantiomer antimicrobial peptidomimetic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line [jbpe.sums.ac.ir]

- 10. broadpharm.com [broadpharm.com]

- 11. researchgate.net [researchgate.net]

- 12. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rndsystems.com [rndsystems.com]

The Pro-Apoptotic Peptide d-(KLAKLAK)2: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The d-(KLAKLAK)2 peptide, a 14-amino acid synthetic peptide, has emerged as a significant subject of research in the fields of oncology and antimicrobial development. Its unique ability to selectively induce apoptosis in cancer cells and microbes by disrupting mitochondrial membranes, while sparing healthy mammalian cells, has positioned it as a promising candidate for targeted therapies. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental evaluation of the d-(KLAKLAK)2 peptide, with a focus on quantitative data and detailed methodologies for researchers and drug development professionals.

Discovery and History

The d-(KLAKLAK)2 peptide belongs to a class of amphipathic, cationic peptides originally designed as antimicrobial agents.[1][2] The core innovation in the development of d-(KLAKLAK)2 was the use of D-amino acids instead of the naturally occurring L-amino acids. This substitution renders the peptide resistant to degradation by proteases, significantly enhancing its stability and bioavailability in biological systems. The sequence, (KLAKLAK)2, was designed to form a positively charged, amphipathic α-helix.[3][4] This structure is crucial for its biological activity, allowing it to preferentially interact with and disrupt the negatively charged membranes characteristic of bacterial and mitochondrial membranes, while having minimal effect on the zwitterionic membranes of most mammalian cells.[1][5]

Initial studies focused on the antimicrobial properties of L-amino acid versions of (KLAKLAK)n peptides.[1] Subsequent research demonstrated that the D-enantiomer, d-(KLAKLAK)2, retained this membrane-disrupting activity but with the added advantage of proteolytic resistance. This led to the exploration of its potential as a pro-apoptotic agent for cancer therapy. The realization that mitochondria, with their negatively charged membranes, are evolutionary descendants of bacteria provided the rationale for investigating d-(KLAKLAK)2 as a cancer cell-killing agent.[4] Upon internalization into a cancer cell, the peptide targets the mitochondria, inducing apoptosis.[2][6] However, the peptide's high polarity and size limit its ability to spontaneously cross the plasma membrane of eukaryotic cells.[6] This limitation has driven the development of various strategies to deliver d-(KLAKLAK)2 specifically to tumor cells, including conjugation with tumor-targeting peptides or encapsulation in nanoparticle delivery systems.[6][7][8][9]

Mechanism of Action: Mitochondrial Disruption and Apoptosis Induction

The primary mechanism of action of d-(KLAKLAK)2 is the physical disruption of the mitochondrial membrane in target cells.[2][4] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged mitochondrial membrane. Upon accumulation on the mitochondrial surface, the peptide inserts into the lipid bilayer, leading to membrane permeabilization and loss of mitochondrial membrane potential.[10][11] This disruption triggers the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm, including cytochrome c and apoptosis-inducing factor (AIF).[10][11]

The release of cytochrome c initiates the intrinsic pathway of apoptosis. In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then recruits and activates caspase-9. Activated caspase-9, in turn, activates effector caspases, primarily caspase-3 and caspase-7.[12] These effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates and leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[13]

dot

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. jbpe.sums.ac.ir [jbpe.sums.ac.ir]

- 5. atcc.org [atcc.org]

- 6. cris.bgu.ac.il [cris.bgu.ac.il]

- 7. d-(KLAKLAK)2, Proapoptotic Peptide | Bacterial | 721397-24-6 | Invivochem [invivochem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Combination of STING agonist with anti-vascular RGD-(KLAKLAK)2 peptide as a novel anti-tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5z.com [5z.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Proapoptotic Power of d-(KLAKLAK)2: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the potent proapoptotic activity of the synthetic peptide d-(KLAKLAK)2. We delve into its core mechanism of action, provide detailed experimental protocols for its study, and present quantitative data to support its efficacy as a potential anticancer agent. This document is intended to serve as a comprehensive resource for researchers in the fields of apoptosis, cancer biology, and drug discovery.

Core Mechanism of Action: Targeting the Powerhouse of the Cell

The d-(KLAKLAK)2 peptide is a cationic, amphipathic α-helical peptide composed of D-amino acids, which renders it resistant to proteolysis. Its primary mode of action is the targeted disruption of negatively charged biological membranes. This selectivity is crucial to its therapeutic potential, as cancer cell membranes and, most notably, mitochondrial membranes, possess a higher negative charge compared to the zwitterionic plasma membranes of normal eukaryotic cells.[1]

Once internalized into a cancer cell, d-(KLAKLAK)2 preferentially targets the mitochondria. The peptide's positive charge facilitates its accumulation on the outer mitochondrial membrane. This interaction leads to membrane permeabilization and depolarization, triggering the intrinsic pathway of apoptosis.[1] The disruption of the mitochondrial membrane results in the release of proapoptotic factors from the intermembrane space into the cytosol, initiating a cascade of events that culminate in programmed cell death.[1][2]

Signaling Pathways of d-(KLAKLAK)2-Induced Apoptosis

The proapoptotic activity of d-(KLAKLAK)2 is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis. The key events in this signaling cascade are outlined below.

Caption: Mitochondrial-dependent apoptotic signaling pathway induced by d-(KLAKLAK)2.

The interaction of d-(KLAKLAK)2 with the mitochondrial membrane leads to the release of cytochrome c. In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering its oligomerization to form the apoptosome. The apoptosome then recruits and activates pro-caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. These effector caspases are the executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, ultimately leading to the dismantling of the cell.

Quantitative Data on Proapoptotic Activity

The efficacy of d-(KLAKLAK)2 has been quantified in numerous studies across various cancer cell lines. The following tables summarize key findings.

| Cell Line | Assay | IC50 / Effect | Reference |

| B16(F10) Melanoma | Cell Viability | ~20% reduction at 125 nM (with liposomal delivery) | [3] |

| THP-1 Leukemia | Cell Viability | Cell viability of 58.5±8% | [4][5][6][7] |

| KB | Cell Viability | No remarkable toxicity (free peptide) | [8] |

| Various Cancer Cell Lines | Cytotoxicity | IC50 values between 10 and 50 µM | [9] |

Table 1: Cytotoxicity and IC50 Values of d-(KLAKLAK)2 in Cancer Cell Lines.

| Cell Line | Assay | Result | Reference |

| B16(F10) Melanoma | Caspase 3/7 Activity | 40-50% increase (with liposomal delivery) | [3] |

| KB | Caspase 3/7 Activity | Dose-dependent increase | [8] |

| R. oryzae & M. circinelloides | Metacaspase Activation | Significant activation | [2] |

| CT26 | Caspase-3 Activation | Increased cleavage | [10] |

Table 2: Caspase Activation Induced by d-(KLAKLAK)2.

| System | Assay | ED50 / Effect | Reference |

| Cell-free | Mitochondrial Swelling | 0.44 µM | [3] |

| Cell-free | Mitochondrial Membrane Potential (ΔΨm) Loss | 0.4 µM | [3] |

| R. oryzae & M. circinelloides | Cytochrome c Release | Significantly higher levels | [2] |

| R. oryzae & M. circinelloides | Mitochondrial Membrane Potential | ~2.4-fold higher fluorescence intensity of Rh123 | [11] |

Table 3: Effects of d-(KLAKLAK)2 on Mitochondrial Integrity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the proapoptotic activity of d-(KLAKLAK)2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Caption: General workflow for the MTT cell viability assay.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of d-(KLAKLAK)2 for the desired incubation period (e.g., 24, 48, 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Apoptosis Detection by Annexin V Staining

Annexin V is a protein that binds to phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Caption: Workflow for apoptosis detection using Annexin V staining.

Protocol:

-

Cell Treatment: Treat cells with d-(KLAKLAK)2 for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash them twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the key executioner caspases, caspase-3 and caspase-7, using a luminogenic substrate.

Protocol:

-

Cell Plating and Treatment: Plate cells in a white-walled 96-well plate and treat with d-(KLAKLAK)2.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-3 hours.

-

Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.

Cytochrome c Release Assay (Western Blotting)

This method detects the translocation of cytochrome c from the mitochondria to the cytosol.

Protocol:

-

Cell Treatment and Fractionation: Treat cells with d-(KLAKLAK)2. After treatment, harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

-

Protein Quantification: Determine the protein concentration of both the cytosolic and mitochondrial fractions using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and then probe with a primary antibody specific for cytochrome c. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate. An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate its release.

Conclusion

The d-(KLAKLAK)2 peptide demonstrates significant proapoptotic activity, primarily through the targeted disruption of the mitochondrial membrane in cancer cells. This leads to the activation of the intrinsic apoptotic pathway, culminating in caspase activation and cell death. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate and harness the therapeutic potential of this promising peptide in the development of novel anticancer strategies. The selectivity of d-(KLAKLAK)2 for cancerous cells, coupled with its resistance to degradation, makes it a compelling candidate for further preclinical and clinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Item - D(KLAKLAK)2 causes Mucorales apoptosis. - figshare - Figshare [figshare.com]

- 3. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jbpe.sums.ac.ir [jbpe.sums.ac.ir]

- 6. ICI Journals Master List [journals.indexcopernicus.com]

- 7. researchgate.net [researchgate.net]

- 8. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Technical Guide: The Role of D-Amino Acids in the Stability and Efficacy of the Pro-Apoptotic Peptide D-(KLAKLAK)₂

Audience: Researchers, scientists, and drug development professionals.

Abstract: The therapeutic potential of many peptides is often hindered by their rapid degradation by endogenous proteases. The pro-apoptotic peptide (KLAKLAK)₂, which selectively targets mitochondrial membranes, is a promising anti-cancer and antimicrobial agent. However, its native L-amino acid form is susceptible to proteolysis. This technical guide explores the strategic substitution of L-amino acids with their D-enantiomers to create D-(KLAKLAK)₂, a stereoisomer with significantly enhanced stability. We will delve into the quantitative improvements in stability, the impact on secondary structure, and the preservation of its mechanism of action, supported by detailed experimental protocols and visualizations.

Introduction: The Challenge of Peptide Stability

The peptide (KLAKLAK)₂ is a 14-amino acid cationic, amphipathic α-helical peptide designed to induce apoptosis.[1] Its mechanism involves the disruption of the negatively charged mitochondrial membranes within eukaryotic cells, leading to mitochondrial swelling, destruction, and subsequent cell death.[2][3][4] This targeted action makes it an attractive candidate for cancer therapy.[5]

However, like most peptides composed of naturally occurring L-amino acids, L-(KLAKLAK)₂ is vulnerable to rapid degradation by proteases in vivo. This proteolytic susceptibility results in a short plasma half-life, limiting its bioavailability and therapeutic efficacy.[6][7] A common and effective strategy to overcome this limitation is the substitution of L-amino acids with their D-enantiomers.[8][9][10] This guide focuses on the all-D-amino acid analogue, D-(KLAKLAK)₂, examining how this stereochemical inversion confers proteolytic resistance while maintaining biological activity.

Enhanced Proteolytic Stability with D-Amino Acids

The primary advantage of D-amino acid substitution is the dramatic increase in resistance to enzymatic degradation. Endogenous proteases are highly stereospecific, evolved to recognize and cleave peptide bonds between L-amino acids. By constructing the peptide entirely from D-amino acids, D-(KLAKLAK)₂ effectively evades recognition and cleavage by these enzymes.[9][10] This modification is a key strategy for improving the in vivo activity and stability of therapeutic peptides.[6][9]

References

- 1. (klaklak)2 peptide [novoprolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-(KLAKLAK)2, Proapoptotic Peptide | Bacterial | 721397-24-6 | Invivochem [invivochem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biophysical Properties of the d-(KLAKLAK)₂ Peptide

For Researchers, Scientists, and Drug Development Professionals

The d-(KLAKLAK)₂ peptide is a synthetic, cationic, amphipathic α-helical peptide composed of D-amino acids. Its sequence, (KLAKLAK)₂, gives it a distinct charge distribution and hydrophobicity, making it a potent agent for disrupting biological membranes. This property is the foundation of its broad-spectrum antimicrobial and anticancer activities.[1][2] Unlike its L-amino acid counterpart, the d-enantiomer is resistant to proteolytic degradation, a key feature for its therapeutic potential. This guide provides a comprehensive overview of the biophysical properties of d-(KLAKLAK)₂, detailing its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Core Biophysical and Biological Properties

The d-(KLAKLAK)₂ peptide's efficacy stems from its specific structural and chemical characteristics. Its amphipathic nature, with lysine (K) providing the cationic charge and leucine (L) and alanine (A) contributing to the hydrophobic face, allows it to preferentially interact with and disrupt negatively charged membranes.[3]

| Property | Description | Reference |

| Sequence | d-(Lys-Leu-Ala-Lys-Leu-Ala-Lys)₂ | [4] |

| Chirality | Composed of D-amino acids, rendering it resistant to proteases. | [5] |

| Structure | Forms an amphipathic α-helix in membrane-mimetic environments. | [6] |

| Mechanism of Action | Disrupts the integrity of negatively charged biological membranes, leading to leakage of cellular contents and apoptosis. | [1][7] |

| Primary Targets | Anionic membranes of bacteria and the inner mitochondrial membranes of eukaryotic cells. | [3][8] |

| Biological Activity | Potent antimicrobial and anticancer agent. | [9][10] |

Mechanism of Action: Membrane Selectivity and Disruption

The primary mechanism of d-(KLAKLAK)₂ is the physical disruption of cell membranes. This action is highly selective for membranes with a net negative charge, which is characteristic of bacterial cell membranes and the inner mitochondrial membrane of eukaryotic cells.[3][8] In contrast, the plasma membranes of healthy mammalian cells are typically zwitterionic and less susceptible to the peptide's lytic activity.[3]

The process of membrane disruption can be summarized in the following steps:

-

Electrostatic Attraction: The positively charged lysine residues of d-(KLAKLAK)₂ are attracted to the negatively charged phospholipids (e.g., phosphatidylglycerol, cardiolipin) abundant in bacterial and mitochondrial membranes.[5]

-

Insertion and Helix Formation: Upon binding, the peptide inserts into the lipid bilayer, adopting a stable α-helical conformation. This insertion is driven by the hydrophobic interactions of its leucine and alanine residues with the acyl chains of the membrane lipids.

-

Membrane Destabilization: The presence of the peptide disrupts the normal packing of the lipid bilayer, leading to the formation of pores or a "carpet-like" erosion of the membrane. This results in increased membrane permeability, leakage of ions and metabolites, and ultimately, cell death.[1][9] In cancer cells, this disruption of the mitochondrial membrane triggers the apoptotic cascade.[6][7]

Quantitative Biological Activity

The potency of d-(KLAKLAK)₂ has been quantified in numerous studies against various bacterial strains and cancer cell lines. While specific values can vary depending on the experimental conditions and target cells, the following table summarizes representative data.

| Assay Type | Target | Measurement | Typical Value Range | Reference |

| Antimicrobial Activity | E. coli | Minimum Inhibitory Concentration (MIC) | 6 - 22 µM | [3] |

| P. aeruginosa | Minimum Inhibitory Concentration (MIC) | 6 - 22 µM | [3] | |

| Anticancer Activity | B16(F10) Melanoma Cells | Half-maximal Lethal Concentration (LC₅₀) | ~400 µM (on cell monolayer) | [8] |

| Cell-free Mitochondria | Half-maximal Effective Dose (ED₅₀) for swelling | 0.44 µM | [8] | |

| Cell-free Mitochondria | ED₅₀ for membrane potential loss | 0.4 µM | [8] | |

| Hemolytic Activity | Human Red Blood Cells | Hemolysis Assay | Low to negligible at MIC concentrations | [5] |

Note: The significant difference between the LC₅₀ on whole cells and the ED₅₀ on isolated mitochondria highlights the challenge of cellular uptake for the peptide to reach its intracellular target.[8]

Key Experimental Protocols

The characterization of d-(KLAKLAK)₂ involves a variety of biophysical and cell-based assays. Below are detailed methodologies for some of the most common experiments.

Objective: To determine the secondary structure of d-(KLAKLAK)₂ in different environments.

Methodology:

-

Peptide Preparation: Synthesize and purify the peptide using solid-phase peptide synthesis and reverse-phase high-performance liquid chromatography (RP-HPLC).[11]

-

Solvent Preparation: Prepare solutions of the peptide in aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.4) and in membrane-mimetic environments such as solutions containing sodium dodecyl sulfate (SDS) micelles or liposomes of varying lipid compositions.

-

Data Acquisition:

-

Place the peptide solution in a quartz cuvette with a 1 mm path length.

-

Record CD spectra from 190 to 250 nm at room temperature using a CD spectropolarimeter.

-

Typical peptide concentrations are in the range of 50-100 µM.

-

-

Data Analysis: The resulting spectra are analyzed for characteristic signatures of secondary structures. An α-helical structure is indicated by double minima at approximately 208 and 222 nm.

Objective: To quantify the ability of d-(KLAKLAK)₂ to disrupt lipid bilayers.

Methodology:

-

Liposome Preparation:

-

Prepare large unilamellar vesicles (LUVs) by extrusion. The lipid composition can be varied to mimic bacterial (e.g., POPE/POPG) or mammalian (e.g., POPC/Cholesterol) membranes.

-

Encapsulate a fluorescent dye, such as calcein, at a self-quenching concentration within the liposomes.

-

-

Assay Procedure:

-

Add the calcein-loaded liposomes to a buffer in a fluorometer cuvette.

-

Inject a known concentration of the d-(KLAKLAK)₂ peptide into the cuvette.

-

Monitor the increase in fluorescence intensity over time at the appropriate excitation/emission wavelengths for the dye.

-

-

Data Analysis: The increase in fluorescence corresponds to the leakage of the dye from the liposomes and its subsequent de-quenching. The percentage of leakage is calculated by normalizing the fluorescence signal to that of a control where the liposomes are completely lysed with a detergent (e.g., Triton X-100).[12]

Objective: To determine the minimum inhibitory concentration (MIC) of d-(KLAKLAK)₂ against various microorganisms.

Methodology:

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth medium.

-

Peptide Dilution: Prepare a series of two-fold serial dilutions of the d-(KLAKLAK)₂ peptide in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).[11]

Objective: To assess the effect of d-(KLAKLAK)₂ on the viability of mammalian cells.

Methodology:

-

Cell Culture: Seed mammalian cells (e.g., cancer cell lines like MCF-7 or non-cancerous lines like 3T3) in a 96-well plate and allow them to adhere overnight.[2][11]

-

Peptide Treatment: Replace the culture medium with fresh medium containing serial dilutions of the d-(KLAKLAK)₂ peptide and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the solution at a wavelength of ~570 nm. The absorbance is directly proportional to the number of viable cells. The IC₅₀ (half-maximal inhibitory concentration) can then be calculated.[13]

Conclusion and Future Directions

The d-(KLAKLAK)₂ peptide represents a promising class of therapeutic agents with potent antimicrobial and anticancer properties rooted in its distinct biophysical characteristics. Its D-amino acid composition ensures stability in biological systems, while its amphipathic and cationic nature allows for selective targeting and disruption of anionic membranes. The primary challenge remains its delivery to intracellular targets in eukaryotic cells.[8] Future research and development will likely focus on conjugation strategies and advanced nanoparticle-based delivery systems to enhance its therapeutic index and unlock its full clinical potential.[2][6]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-(KLAKLAK)2, Proapoptotic Peptide | 721397-24-6 | BroadPharm [broadpharm.com]

- 8. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. amsbio.com [amsbio.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photoinduced Membrane Damage of E. coli and S. aureus by the Photosensitizer-Antimicrobial Peptide Conjugate Eosin-(KLAKLAK)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

The Amphipathic Nature of d-(KLAKLAK)2: A Technical Guide to its Structure, Function, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthetic peptide d-(KLAKLAK)2 is a cationic, amphipathic α-helical peptide renowned for its potent pro-apoptotic and antimicrobial activities. Composed of D-amino acids, it exhibits remarkable resistance to proteolytic degradation, a critical attribute for therapeutic development. This technical guide provides an in-depth exploration of the core principles underlying the amphipathic nature of d-(KLAKLAK)2, its mechanism of action targeting mitochondrial membranes, and detailed protocols for its synthesis and characterization. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction

d-(KLAKLAK)2 is a 14-amino-acid peptide with the sequence (KLAKLAK)2, synthesized from D-isomers of its constituent amino acids. This chirality confers significant stability against enzymatic degradation in biological systems. The peptide's primary sequence dictates a crucial structural feature: its ability to form an amphipathic α-helix.[1][2] This structure is characterized by the segregation of hydrophobic (Leucine and Alanine) and hydrophilic, positively charged (Lysine) residues on opposite faces of the helix. This amphipathicity is central to its biological activity, enabling it to selectively interact with and disrupt negatively charged cell membranes, such as those of bacteria and mitochondria, while showing minimal lytic activity towards the zwitterionic plasma membranes of most eukaryotic cells.[1][2] Upon internalization into a target cell, d-(KLAKLAK)2 preferentially localizes to the mitochondria, where it disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and subsequent programmed cell death.[1][2]

Physicochemical and Biological Properties

The defining characteristic of d-(KLAKLAK)2 is its amphipathic α-helical conformation. This structure is crucial for its biological function.

Structural Attributes

The secondary structure of d-(KLAKLAK)2 has been predominantly characterized as α-helical, particularly in membrane-mimetic environments. This conformation is stabilized by intramolecular hydrogen bonds and the positioning of its amino acid side chains.

Table 1: Structural and Physicochemical Properties of d-(KLAKLAK)2

| Property | Value/Description | Reference |

| Sequence | KLAKLAKKLAKLAK | N/A |

| Chirality | D-amino acids | [1][2] |

| Secondary Structure | α-helical | [1][2] |

| Amphipathicity | High; distinct hydrophobic and hydrophilic faces | [1][2] |

| Hydrophobic Moment | High (Calculated using HeliQuest: ~0.5) | [1][2] |

| Net Charge (pH 7.4) | +8 | N/A |

Biological Activity

The biological effects of d-(KLAKLAK)2 are a direct consequence of its structure. Its cationic and amphipathic nature drives its interaction with negatively charged membranes.

Table 2: Biological Activity of d-(KLAKLAK)2

| Activity | Description | IC50/EC50 | Reference |

| Antimicrobial | Disrupts bacterial cell membranes. | Varies by bacterial strain | [1][2] |

| Anticancer | Induces apoptosis in cancer cells. | Varies by cell line | [1] |

| Mitochondrial Disruption | Depolarizes the mitochondrial membrane. | Sub-micromolar range in isolated mitochondria | [1] |

Mechanism of Action: Mitochondrial-Dependent Apoptosis

The primary mechanism of d-(KLAKLAK)2-induced cell death in eukaryotes is through the intrinsic pathway of apoptosis, initiated at the mitochondria.

-

Internalization: d-(KLAKLAK)2 is typically delivered into the cytoplasm of target cells, often facilitated by conjugation to a cell-penetrating peptide or a targeting ligand.

-

Mitochondrial Targeting: Once inside the cell, the peptide's positive charge and amphipathic nature drive its accumulation on the negatively charged mitochondrial membrane.

-

Membrane Disruption: The peptide inserts into the mitochondrial membrane, leading to its permeabilization and the dissipation of the mitochondrial membrane potential (ΔΨm).

-

Release of Pro-Apoptotic Factors: The compromised mitochondrial integrity results in the release of cytochrome c and other pro-apoptotic proteins from the intermembrane space into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates effector caspases, such as caspase-3 and -7.

-

Execution of Apoptosis: Activated effector caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

Caption: Mitochondrial-dependent apoptotic pathway induced by d-(KLAKLAK)2.

Experimental Protocols

The following section provides detailed methodologies for the synthesis and characterization of d-(KLAKLAK)2.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of d-(KLAKLAK)2 using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected D-amino acids (Ala, Lys(Boc), Leu)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Piperidine

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

HPLC grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-D-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Add the coupling solution to the resin and shake for 2 hours at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction.

-

Wash the resin with DMF (3x) and DCM (3x).

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the d-(KLAKLAK)2 sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification:

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Collect fractions containing the pure peptide.

-

-

Lyophilization and Characterization:

-

Lyophilize the pure fractions to obtain a white powder.

-

Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.

-

Caption: Experimental workflow for Solid-Phase Peptide Synthesis of d-(KLAKLAK)2.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of d-(KLAKLAK)2 in different solvent environments.

Materials:

-

Purified, lyophilized d-(KLAKLAK)2

-

Phosphate-buffered saline (PBS), pH 7.4

-

Trifluoroethanol (TFE) or Sodium dodecyl sulfate (SDS) solution (membrane-mimetic)

-

CD spectropolarimeter

-

Quartz cuvette with a 1 mm path length

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of d-(KLAKLAK)2 in water or PBS.

-

Prepare serial dilutions of the peptide in the desired solvent (e.g., PBS, 50% TFE) to final concentrations ranging from 10 to 200 µM.

-

-

Instrument Setup:

-

Set the CD spectropolarimeter to measure in the far-UV range (190-260 nm).

-

Use the following parameters:

-

Bandwidth: 1.0 nm

-

Data pitch: 0.5 nm

-

Scan speed: 50 nm/min

-

Accumulations: 3-5 scans

-

Temperature: 25°C

-

-

-

Data Acquisition:

-

Record a baseline spectrum of the solvent alone.

-

Record the CD spectrum for each peptide concentration.

-

Subtract the baseline spectrum from each peptide spectrum.

-

-

Data Analysis:

-

Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the formula: [θ] = (mdeg * 100) / (c * n * l) where:

-

mdeg is the observed ellipticity in millidegrees

-

c is the peptide concentration in mM

-

n is the number of amino acid residues (14)

-

l is the path length in cm (0.1)

-

-

Analyze the spectra for characteristic α-helical features: negative bands at approximately 208 nm and 222 nm, and a positive band around 192 nm.

-

Estimate the percentage of α-helical content using deconvolution software or established formulas.

-

Mitochondrial Membrane Potential (MMP) Assay

This assay measures the disruption of the mitochondrial membrane potential in cells treated with d-(KLAKLAK)2 using the fluorescent dye JC-1.

Materials:

-

Target cells (e.g., a cancer cell line)

-

Cell culture medium and supplements

-

d-(KLAKLAK)2 peptide (conjugated to a cell-penetrating peptide if necessary)

-

JC-1 dye

-

FACS buffer (PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of d-(KLAKLAK)2 for a predetermined time (e.g., 4-24 hours). Include a vehicle-only control.

-

-

JC-1 Staining:

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend the cells in 500 µL of pre-warmed cell culture medium containing 2 µM JC-1.

-

Incubate the cells for 15-30 minutes at 37°C in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells twice with FACS buffer.

-

Resuspend the cells in 500 µL of FACS buffer.

-

Analyze the cells on a flow cytometer.

-

Excite the cells with a 488 nm laser.

-

Detect green fluorescence (JC-1 monomers) in the FITC channel (~529 nm) and red fluorescence (J-aggregates) in the PE channel (~590 nm).

-

-

Data Interpretation:

-

Healthy cells with a high mitochondrial membrane potential will exhibit high red fluorescence.

-

Apoptotic cells with a depolarized mitochondrial membrane will show a shift from red to green fluorescence.

-

Quantify the percentage of cells with depolarized mitochondria by analyzing the shift in the fluorescence ratio.

-

Conclusion

The d-(KLAKLAK)2 peptide represents a compelling lead compound in the development of novel anticancer and antimicrobial agents. Its amphipathic α-helical structure, conferred by its unique amino acid sequence and D-chirality, is the cornerstone of its potent biological activity. A thorough understanding of its physicochemical properties and mechanism of action, coupled with robust experimental methodologies for its synthesis and evaluation, is paramount for advancing its therapeutic potential. This guide provides a comprehensive technical overview to support researchers and developers in harnessing the unique attributes of d-(KLAKLAK)2 for future therapeutic innovations.

References

An In-depth Technical Guide to the Initial In Vitro Efficacy of d-(KLAKLAK)₂

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The d-(KLAKLAK)₂ peptide is a synthetic, cationic, amphipathic α-helical peptide composed of D-amino acids, rendering it resistant to proteolytic degradation. Its unique structure allows it to selectively disrupt negatively charged biological membranes, a characteristic of prokaryotic cytoplasmic membranes and eukaryotic mitochondrial membranes, while showing minimal lytic activity towards the zwitterionic plasma membranes of healthy mammalian cells.[1][2][3] This selective cytotoxicity has positioned d-(KLAKLAK)₂ as a promising candidate for both antimicrobial and anticancer therapies.[4] This document provides a comprehensive overview of the foundational in vitro studies that have characterized its efficacy, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its evaluation.

Core Mechanism of Action: Mitochondrial Disruption

The primary mechanism driving the cytotoxic efficacy of d-(KLAKLAK)₂ in eukaryotic cancer cells is the induction of mitochondrial-dependent apoptosis.[1][5][6] Unlike many chemotherapeutic agents that target nuclear DNA, d-(KLAKLAK)₂ acts directly on the powerhouse of the cell. For the peptide to be effective, it must first be internalized into the target cell, as it does not readily disrupt the outer plasma membrane of eukaryotic cells.[1] This is often achieved by conjugating the peptide to a targeting moiety, such as an RGD peptide, or by using a delivery vehicle like a liposome or a cell-penetrating peptide (CPP).[1][5][7]

Once inside the cytoplasm, the peptide's positive charge and amphipathic nature guide it to the outer mitochondrial membrane, which is rich in anionic phospholipids, similar to bacterial membranes.[3] The peptide then inserts into and disrupts the mitochondrial membrane, leading to swelling, loss of membrane potential (ΔΨm), and the release of pro-apoptotic factors like cytochrome c into the cytoplasm.[1][3][4] This cascade activates effector caspases (such as Caspase-3 and -7), ultimately leading to programmed cell death, or apoptosis.[1][6]

Quantitative Efficacy Data

The following tables summarize the quantitative results from various in vitro studies, demonstrating the cytotoxic and pro-apoptotic effects of d-(KLAKLAK)₂ and its derivatives against cancer cell lines.

Table 1: Cytotoxicity of d-(KLAKLAK)₂ Formulations in Cancer Cell Lines

| Cell Line | Peptide / Formulation | Concentration | Result | Reference |

| B16(F10) Mouse Melanoma | RGD-4C-GG-d-(KLAKLAK)₂ | ~7 µM | LC₅₀ (50% Lethal Concentration) | [8] |

| MDA-MB-435 Human Breast | RGD-4C-GG-d-(KLAKLAK)₂ | ~7 µM | LC₅₀ | [8] |

| C26 Mouse Colon Carcinoma | RGD-4C-GG-d-(KLAKLAK)₂ | ~7 µM | LC₅₀ | [8] |

| HeLa Human Cervical Cancer | RGD-4C-GG-d-(KLAKLAK)₂ | ~7 µM | LC₅₀ | [8] |

| MCF-7 Human Breast Cancer | RGD-4C-GG-d-(KLAKLAK)₂ | ~45 µM | LC₅₀ (low αVβ3 expression) | [8] |

| Various Tumor Cell Lines | (KLAKLAK)₂ | 320 µM | 90-100% reduction in viability | [9] |

| T47D Breast Cancer | (KLAKLAK)₂ | 320 µM | ~50% reduction in viability | [9] |

| B16(F10) Mouse Melanoma | CL + d-(KLAKLAK)₂ + G3139 | 250 nM (ODN conc.) | ~40% reduction in viability | [1] |

| THP-1 Human Leukemia | CPP-KLA + Gamma Radiation | Not specified | Significant suppression of cell growth | [7] |

| BALB/c 3T3 Murine Fibroblast | (KLAKLAK)₂-NH₂ | 365.3 µM | CC₅₀ (50% Cytotoxic Concentration) | [10] |

| KB Human Oral Cancer | Lipo (Pep) | ~50 µg/mL | ~20% cell viability | [6] |

Table 2: Pro-Apoptotic Activity of d-(KLAKLAK)₂ Formulations

| Cell Line | Formulation | Assay | Result | Reference |

| B16(F10) Mouse Melanoma | CL + d-(KLAKLAK)₂ + G3139 | Caspase 3/7 Activity | ~40-50% increase over control | [1][11] |

| KB Human Oral Cancer | Lipo (Pep) | Caspase 3/7 Activity | ~2.5-fold increase over control | [6] |

| THP-1 Human Leukemia | CPP-KLA + Gamma Radiation | Flow Cytometry (Annexin V) | Significant increase in early apoptosis | [12] |

| B16(F10) Mouse Melanoma | RGD-4C-GG-d-(KLAKLAK)₂ | TUNEL Test | Positive for DNA fragmentation | [8] |

Experimental Protocols

The evaluation of d-(KLAKLAK)₂ efficacy relies on a set of standardized in vitro assays. Below are detailed methodologies for the key experiments cited.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Cancer cells (e.g., B16(F10), HeLa, THP-1) are seeded into 96-well plates at a density of approximately 2,000-5,000 cells per well in 100 µL of appropriate culture medium.[8][13] Plates are incubated for 24 hours to allow for cell adherence.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the d-(KLAKLAK)₂ peptide or its formulation. Control wells receive medium with the vehicle only.

-

Incubation: Cells are incubated with the peptide for a specified period, typically ranging from 24 to 72 hours.[9][13][14]

-

MTT Addition: MTT reagent is added to each well and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in living cells cleave the tetrazolium ring, yielding purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of ~570 nm. The quantity of formazan is directly proportional to the number of viable cells. Cell viability is typically expressed as a percentage relative to the untreated control cells.

Apoptosis Detection

This assay quantifies the activity of key executioner caspases in the apoptotic pathway.

-

Cell Culture and Treatment: Cells are seeded in plates and treated with the d-(KLAKLAK)₂ formulation as described for the viability assay.

-

Lysis and Reagent Addition: After incubation (typically a shorter duration, e.g., 4 hours, to capture early apoptotic events), a reagent containing a luminogenic caspase-3/7 substrate is added.[1]

-

Signal Measurement: The plate is incubated to allow for caspase cleavage of the substrate, which produces a luminescent signal. The signal is measured with a luminometer and is directly proportional to the amount of caspase activity.

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Collection: Following treatment with the peptide, both adherent and floating cells are collected and washed.

-

Staining: Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and 7-aminoactinomycin D (7-AAD).

-

Mechanism: Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. 7-AAD is a fluorescent DNA intercalator that is excluded by cells with intact membranes.

-

Analysis: The stained cells are analyzed by a flow cytometer.

-

Viable cells: Annexin V-negative and 7-AAD-negative.

-

Early apoptotic cells: Annexin V-positive and 7-AAD-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive.

-

Selectivity and Antimicrobial Properties

An essential feature of d-(KLAKLAK)₂ is its selectivity. The peptide shows potent activity against bacterial membranes and cancer cell mitochondria, both of which are negatively charged.[2][3] In contrast, it has low toxicity toward healthy mammalian cells, whose outer membranes are primarily composed of zwitterionic phospholipids like phosphatidylcholine.[2][3] Studies using model liposomes have confirmed that d-(KLAKLAK)₂ preferentially binds to and lyses liposomes with a bacterial lipid composition but not those mimicking human cell membranes.[15][16] This selectivity is also evident in its antimicrobial applications, where conjugates like eosin-(KLAKLAK)₂ can kill a broad spectrum of bacteria with minimal damage to human cells.[16][17]

Conclusion

The initial in vitro studies of d-(KLAKLAK)₂ have consistently demonstrated its potential as a targeted cytotoxic agent. Its efficacy is rooted in a distinct mechanism of action: the physical disruption of mitochondrial membranes in cancer cells, leading to rapid, mitochondria-mediated apoptosis. Quantitative data from cytotoxicity and apoptosis assays confirm its potent anti-cancer effects, particularly when combined with a suitable delivery or targeting system to facilitate cell entry. The peptide's inherent selectivity for negatively charged membranes underpins its favorable safety profile against healthy mammalian cells. These foundational findings provide a strong rationale for the continued development of d-(KLAKLAK)₂-based therapeutics for applications in oncology and infectious diseases.

References

- 1. Cationic liposomes loaded with pro-apoptotic peptide D-(KLAKLAK)2 and bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anti-cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cris.bgu.ac.il [cris.bgu.ac.il]

- 6. Co-delivery of D-(KLAKLAK)2 Peptide and Chlorin e6 using a Liposomal Complex for Synergistic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial Targeted Peptide (KLAKLAK)2, and its Synergistic Radiotherapy Effects on Apoptosis of Radio Resistant Human Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Efficacy of a Proapoptotic Peptide towards Cancer Cells | In Vivo [iv.iiarjournals.org]

- 10. Synthesis and Biological Studies on (KLAKLAK)2-NH2 Analog Containing Unnatural Amino Acid β-Ala and Conjugates with Second Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cationic liposomes loaded with proapoptotic peptide D-(KLAKLAK)(2) and Bcl-2 antisense oligodeoxynucleotide G3139 for enhanced anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Antitumor and Antibacterial Studies of New Shortened Analogues of (KLAKLAK)2-NH2 and Their Conjugates Containing Unnatural Amino Acids [mdpi.com]

- 15. Photoinduced Membrane Damage of E. coli and S. aureus by the Photosensitizer-Antimicrobial Peptide Conjugate Eosin-(KLAKLAK)2 | PLOS One [journals.plos.org]

- 16. Photoinduced Membrane Damage of E. coli and S. aureus by the Photosensitizer-Antimicrobial Peptide Conjugate Eosin-(KLAKLAK)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Photoinactivation of Gram positive and Gram negative bacteria with the antimicrobial peptide (KLAKLAK)(2) conjugated to the hydrophilic photosensitizer eosin Y - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Achilles' Heel of Cancer: A Technical Guide to the Selective Cytotoxicity of d-(KLAKLAK)2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the selective anti-cancer activity of the pro-apoptotic peptide d-(KLAKLAK)2. We delve into the molecular mechanisms, quantitative efficacy, and the experimental methodologies used to characterize its potent and targeted action against malignant cells. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development, providing the foundational knowledge required to leverage this promising therapeutic agent.

Introduction: The Promise of Cationic Peptides in Oncology

The d-(KLAKLAK)2 peptide is a synthetic, cationic, and amphipathic peptide designed to form an α-helical structure. Its unique physicochemical properties allow it to selectively target and disrupt the mitochondrial membranes of cancer cells, leading to apoptosis, while leaving healthy, non-cancerous cells largely unharmed.[1][2][3] This selectivity addresses a critical challenge in cancer therapy: the development of agents that can effectively kill cancer cells with minimal off-target toxicity. This guide will provide a detailed examination of the evidence supporting the cancer-selective action of d-(KLAKLAK)2.